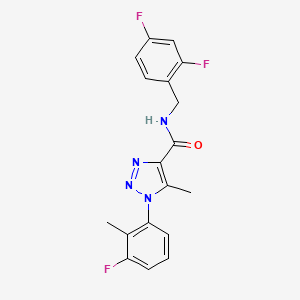

N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 4. The 1-position of the triazole is occupied by a 3-fluoro-2-methylphenyl group, while the carboxamide nitrogen is linked to a 2,4-difluorobenzyl moiety. This structural arrangement introduces multiple fluorinated aromatic rings, which are known to enhance metabolic stability and lipophilicity in pharmaceutical compounds . The compound’s synthesis likely follows established routes for triazole carboxamides, such as cyclization of acylated intermediates or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O/c1-10-14(20)4-3-5-16(10)25-11(2)17(23-24-25)18(26)22-9-12-6-7-13(19)8-15(12)21/h3-8H,9H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTVZNFNDJWAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, biological evaluations, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as:

- Condensation Reactions : Utilizing 2-fluorobenzoyl chloride and 2,4-difluoroaniline to form the triazole structure.

- Cyclization : The formation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes.

The compound's molecular formula is , with a molecular weight of approximately 372.37 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Mechanism of Action : Triazoles may inhibit key enzymes involved in cancer cell proliferation. A study demonstrated that compounds with similar structures showed significant inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. The IC50 values for related compounds ranged from 1.95 to 4.24 µM, indicating potent activity compared to standard drugs like Pemetrexed (IC50 = 7.26 µM) .

Antimicrobial Properties

Triazole compounds are also noted for their antimicrobial activities:

- Inhibition Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Summary of Biological Activities

| Activity Type | Mechanism/Target | IC50 Values (µM) |

|---|---|---|

| Anticancer | Thymidylate synthase inhibition | 1.95 - 4.24 |

| Antimicrobial | Inhibition of bacterial growth | Varies by strain |

Case Study 1: Anticancer Evaluation

In a study evaluating various triazole derivatives for anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited significant antiproliferative effects, particularly against breast cancer cell lines (MCF-7) with an IC50 value of approximately 2.6 µM.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of triazole derivatives revealed that this compound demonstrated substantial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely inhibits enzymes critical for cell division and proliferation.

- Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with cancer progression and microbial resistance.

- Structural Similarity : Its structural similarity to known active compounds allows it to engage in similar biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous triazole and carboxamide derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological behavior.

Substituent Variations on the Triazole Core

Key Observations:

- Amino vs. Methyl at C5: The target compound’s methyl group at C5 (vs.

- Fluorination Patterns : The target’s 3-fluoro-2-methylphenyl and 2,4-difluorobenzyl groups introduce steric and electronic effects distinct from simpler fluorinated analogs (e.g., 4-fluorobenzyl in ). Ortho-fluorine on the benzyl group may hinder rotation, affecting conformational stability.

- Molecular Weight : The target’s higher molecular weight (~388 vs. 347–356 in ) suggests increased lipophilicity, which could improve tissue penetration but reduce aqueous solubility.

Comparison with Pyrazole-Based Analogs

Key Observations:

- Core Heterocycle : Pyrazole-based compounds (e.g., ) often exhibit different electronic properties compared to triazoles, influencing binding affinity to biological targets.

- Sulfanyl vs. Carboxamide Linkers : The sulfanyl group in introduces a flexible sulfur linkage, contrasting with the rigid carboxamide in the target compound.

- Trifluoromethyl vs.

Implications of Structural Differences

- Metabolic Stability: Fluorination at aromatic positions (target compound) likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., ).

- Solubility: The target’s higher fluorine content may lower aqueous solubility relative to amino-substituted analogs (e.g., ), necessitating formulation optimization.

- Target Selectivity : The 3-fluoro-2-methylphenyl group may confer steric selectivity for enzymes or receptors with deep hydrophobic pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.